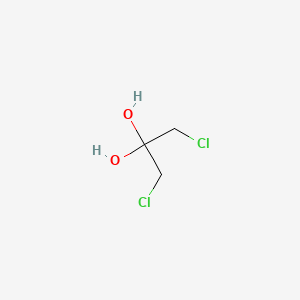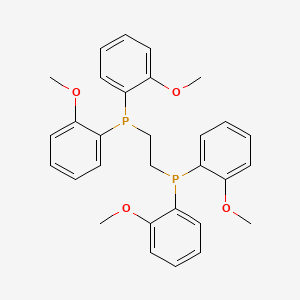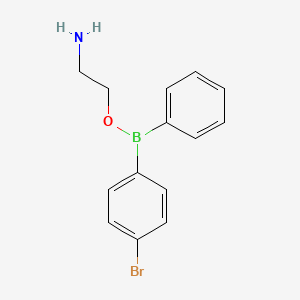![molecular formula C10H14O B14423361 5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde CAS No. 84397-95-5](/img/structure/B14423361.png)
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethenylbicyclo[221]heptane-2-carbaldehyde is an organic compound with a unique bicyclic structure It is characterized by the presence of an ethenyl group and a carbaldehyde group attached to a bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. One common method involves the reaction of cyclopentadiene with acrolein under controlled conditions to form the desired bicyclic structure. The reaction is usually carried out at elevated temperatures to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethenyl group can undergo electrophilic addition reactions with halogens or hydrogen halides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: 5-Ethenylbicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 5-Ethenylbicyclo[2.2.1]heptane-2-methanol.
Substitution: 5-Haloethenylbicyclo[2.2.1]heptane-2-carbaldehyde.
科学的研究の応用
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique bicyclic structure makes it useful in the development of novel polymers and materials with specific mechanical and thermal properties.
Catalysis: It can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various chemical reactions.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its derivatives may interact with cellular targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved can vary based on the specific derivative and its target.
類似化合物との比較
Similar Compounds
5-Norbornene-2-carboxaldehyde: Similar bicyclic structure but lacks the ethenyl group.
2-Vinylbicyclo[2.2.1]heptane: Similar structure with a vinyl group but no aldehyde functionality.
2,5-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic framework, differing significantly in chemical properties.
Uniqueness
5-Ethenylbicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both an ethenyl group and a carbaldehyde group on the bicyclic framework. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
84397-95-5 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
5-ethenylbicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-7-3-9-4-8(7)5-10(9)6-11/h2,6-10H,1,3-5H2 |
InChIキー |
QURXIZMYAHDRTK-UHFFFAOYSA-N |
正規SMILES |
C=CC1CC2CC1CC2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


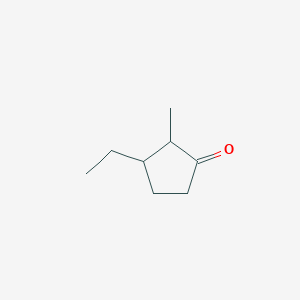
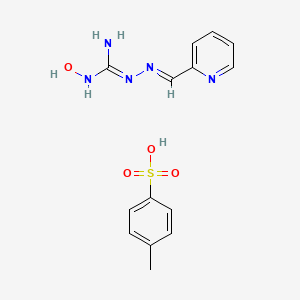
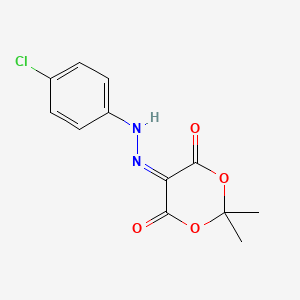
![4-Ethyl-5-[4-(methanesulfonyl)benzoyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B14423318.png)

![(3,5-Dimethyl-1H-thieno[2,3-c][1,2]diazepin-1-yl)(phenyl)methanone](/img/structure/B14423327.png)

![4-Methyl-1,2-bis[(oxiran-2-yl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14423337.png)


![Pyridine, 2-[(3-methylphenyl)azo]-](/img/structure/B14423349.png)
